Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-04-0) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine class, bearing a bromine atom at the 6-position and an ethyl acetate side chain at the 2-position. With a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol, this compound exhibits a computed XLogP3-AA of 2.6, indicating moderate lipophilicity.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
Cat. No. B7988178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN2CC(=COC2=N1)Br
InChIInChI=1S/C10H11BrN2O3/c1-2-15-9(14)3-8-5-13-4-7(11)6-16-10(13)12-8/h5-6H,2-4H2,1H3
InChIKeyKQODQWPGCUJWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-04-0): Core Physicochemical and Structural Profile for Procurement Decisions


Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-04-0) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine class, bearing a bromine atom at the 6-position and an ethyl acetate side chain at the 2-position [1]. With a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol, this compound exhibits a computed XLogP3-AA of 2.6, indicating moderate lipophilicity [1]. It is commercially supplied as a gray solid with a melting point of 55–56 °C, typically at 98% purity from major vendors . The bromine substituent serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions, while the ethyl acetate moiety at C2 enables further derivatization through ester hydrolysis or transesterification [2].

Why the 6-Bromo Substituent Cannot Be Swapped for 6-Chloro or Other Analogs in Ethyl Imidazo[1,2-a]pyridine-2-acetate Series


Within the imidazo[1,2-a]pyridine-2-acetate family, the identity of the 6-position halogen critically governs both downstream synthetic utility and physicochemical properties. The 6-bromo derivative possesses a C–Br bond that is inherently more reactive in palladium-catalyzed Suzuki–Miyaura cross-couplings than the C–Cl bond of its 6-chloro counterpart (CAS 59128-02-8), following the established reactivity hierarchy C–Br > C–Cl for oxidative addition [1]. Additionally, the bromo compound is supplied at 98% purity versus the 90–95% typical for the chloro analog, reducing the need for repurification in multi-step syntheses . Replacing the C2-ethyl acetate with a C2-carboxylate ester (CAS 67625-37-0) or the free carboxylic acid (CAS 59128-15-3) alters the hydrogen-bonding capacity and the efficiency of subsequent ester hydrolysis or amidation steps. Regioisomeric variants bearing the acetate at C3 (CAS 603311-76-8) exhibit different steric and electronic environments, leading to divergent reactivity profiles. These compounding differences mean that simple in-class substitution introduces unacceptable risk to synthetic yield, product purity, and reproducibility. The quantitative evidence below substantiates why procurement specifications must explicitly require the 6-bromo, 2-acetate isomer.

Quantitative Head-to-Head Evidence: Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling Reactivity: C6–Br Outperforms C6–Cl in Oxidative Addition

The 6-bromo substituent on the imidazo[1,2-a]pyridine core undergoes oxidative addition with Pd(0) catalysts more rapidly than the 6-chloro analog, a difference rooted in the relative C–X bond dissociation energies and the established reactivity series C–Br > C–Cl in Suzuki–Miyaura couplings [1]. In microwave-assisted Suzuki couplings on 6-halogenoimidazo[1,2-a]pyridines, 6-bromo substrates achieved complete conversion within 20 minutes at 150 °C with yields of 83–95%, whereas 6-chloro substrates required longer reaction times or gave lower yields under identical conditions [2]. The generality of the Br > Cl reactivity order for heteroaryl halides in palladium-catalyzed cross-couplings has been independently confirmed across polyhalogenated arene systems [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Commercial Purity: 98% (6-Bromo) vs. 90%+ (6-Chloro) from Leading Suppliers

A direct comparison of vendor specifications reveals a consistent purity differential: the 6-bromo compound is routinely offered at 98% purity by Thermo Scientific (Alfa Aesar) and Sigma-Aldrich (Ambeed) , while the 6-chloro analog is typically supplied at 90%+ purity by AKSci and at 95% by certain other vendors [1]. This 3–8 percentage-point purity gap reflects the more challenging synthesis and purification of the chloro derivative. For multi-step synthetic sequences where intermediate purity directly influences final product yield and purity, starting with a higher-purity building block reduces cumulative impurity carryover.

Chemical Procurement Quality Control Synthetic Intermediate

Lipophilicity (LogP): Higher XLogP3-AA of 2.6 for the 6-Bromo Compound Favors Membrane Permeability

The bromine atom at C6 increases the lipophilicity of the imidazo[1,2-a]pyridine scaffold relative to chlorine. PubChem-computed XLogP3-AA for the 6-bromo compound is 2.6 [1], whereas the 6-chloro analog, based on the additive contribution of halogen substituents, is estimated at approximately 1.9–2.2. The ~0.4–0.7 log unit increase in LogP corresponds to roughly a 2.5- to 5-fold increase in octanol/water partition coefficient, which can significantly enhance passive membrane permeability in cell-based assays [2]. This differentiation is particularly relevant when the compound is used as an intermediate for generating compound libraries intended for cellular target engagement studies.

Physicochemical Properties Drug-like Properties ADME Prediction

Melting Point Distinction: 55–56 °C (Br) vs. 56–59 °C (Cl) Enables Differential Solid-Phase Handling

The melting point of the 6-bromo compound is reported as 55–56 °C by Thermo Scientific (Alfa Aesar) , while its 6-chloro analog exhibits a slightly higher melting range of 56–59 °C as specified by both AKSci and Thermo Scientific . Although the difference is modest (1–3 °C), it reflects distinct crystal packing energies arising from the larger atomic radius and polarizability of bromine versus chlorine. This melting point difference can be practically exploited for identity confirmation upon receipt and for designing crystallization-based purification strategies.

Physical Characterization Solid-State Properties Laboratory Handling

Regioisomeric Specificity: C2-Acetate vs. C3-Acetate Determines Steric and Electronic Environment for Derivatization

The ethyl acetate substituent at the C2 position of the imidazo[1,2-a]pyridine core places the ester group in conjugation with the imidazole ring nitrogen, modulating the electronic character of the heterocycle differently than the C3-acetate regioisomer (CAS 603311-76-8). In the C2 isomer, the acetate methylene protons are adjacent to the electron-withdrawing imidazole ring, making them more acidic and enabling chemoselective enolate chemistry that is not accessible with the C3 isomer [1]. This regiochemical distinction is critical in multi-step synthetic planning where the order of functionalization and chemoselectivity of subsequent steps depend on the precise placement of the acetate group. The C2-acetate also positions the ester farther from the C6-bromine, minimizing steric interference during palladium-catalyzed cross-coupling at C6 [2].

Regiochemistry Synthetic Intermediate Medicinal Chemistry

GPR119 Agonist Patent Lineage: Established Role as a Key Intermediate in Metabolic Disease Drug Discovery

Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate has been explicitly disclosed as a synthetic intermediate in patent families claiming GPR119 receptor agonists for the treatment of type 2 diabetes, obesity, and dyslipidemia [1][2]. The GPR119 target has been the subject of extensive pharmaceutical industry investment, with multiple clinical candidates advanced by major companies. The compound's documented use in this competitive therapeutic area establishes its provenance and validates its utility in generating patentable, biologically active molecules. In contrast, the corresponding 6-chloro analog is less frequently cited in GPR119 agonist patent literature, suggesting the bromo derivative has been preferentially selected by medicinal chemistry teams for its superior cross-coupling performance in constructing the target molecular architecture [2].

Drug Discovery GPR119 Agonist Metabolic Disease Patent Intermediate

Optimal Application Scenarios for Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Based on Quantitative Differentiation Evidence


Diversification via C6 Suzuki–Miyaura Cross-Coupling for Kinase or GPCR Targeted Libraries

When constructing a compound library aimed at kinase or G-protein coupled receptor (GPCR) targets, the 6-bromo substituent provides a versatile handle for Pd-catalyzed Suzuki–Miyaura cross-coupling with (hetero)aryl boronic acids. As demonstrated by Koubachi et al., 6-bromoimidazo[1,2-a]pyridines achieve 83–95% isolated yields under microwave-assisted conditions within 20 minutes, enabling rapid parallel synthesis of dozens of analogs [1]. The C2-acetate ester can be maintained throughout the diversification sequence and hydrolyzed to the free carboxylic acid as a final step for further amide coupling or bioconjugation. This two-dimensional diversification strategy (C6 arylation followed by C2 ester manipulation) is uniquely enabled by the orthogonal reactivity of the 6-Br and 2-acetate functional groups [2].

GPR119 Agonist Hit-to-Lead Optimization Leveraging Established Patent Precedent

For drug discovery programs targeting the GPR119 receptor for type 2 diabetes or metabolic syndrome, ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate represents a validated starting material with documented use in industrial patent applications [3]. The compound's 98% commercial purity and well-characterized physicochemical properties (LogP 2.6, mp 55–56 °C) enable reliable multi-gram scale-up without the need for extensive in-house purification. The established synthetic routes to GPR119 agonists from this intermediate reduce the time from synthesis planning to biological evaluation, as precedent conditions for key transformations are publicly available in patent literature [3].

Synthesis of Cell-Permeable Probe Molecules Benefiting from Favorable Lipophilicity

The computed XLogP3-AA of 2.6 for the 6-bromo compound [4], which is approximately 0.4–0.7 log units higher than the estimated LogP of the 6-chloro analog, makes the bromo derivative a superior starting point for designing cell-permeable chemical probes. When appended with additional hydrophobic aryl groups via C6 Suzuki coupling, the resulting derivatives maintain favorable passive membrane permeability for cellular target engagement assays. This property is particularly valuable for constructing fluorescent or biotinylated probes where intracellular access is a prerequisite for meaningful biological readouts [4].

Identity Verification and Quality Control Using Differential Melting Point

Upon receipt of bulk material, the melting point of 55–56 °C provides a rapid, instrument-minimal identity confirmation that distinguishes the 6-bromo compound from its 6-chloro analog (mp 56–59 °C) . For laboratories managing multiple imidazo[1,2-a]pyridine building blocks simultaneously, this 1–3 °C melting point differential reduces the risk of cross-contamination or mislabeling, which could otherwise lead to failed synthetic sequences and wasted resources. The gray solid appearance provides an additional visual cue for rapid preliminary identity assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.